

Introduction: The Architectural Simplicity and Functional Complexity of Phenylalanyl-Alanine

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Compound of Interest

Compound Name: *Z-Phe-ala-NH2*

CAS No.: 65118-54-9

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To the dedicated researcher, the dipeptide L-Phenylalanyl-L-Alanine (Phe-Ala) presents a compelling case study in molecular utility. Formed from the essential aromatic amino acid, Phenylalanine, and the simple, non-essential Alanine, its structure belies a significant range of applications and research interests.[1][2] Phenylalanine provides a bulky, hydrophobic, and aromatic side chain, which is fundamental to its role in molecular recognition and self-assembly processes, while Alanine offers a small, neutral methyl group, contributing to structural stability without significant steric hindrance.[2][3]

This guide, crafted from the perspective of a senior application scientist, moves beyond mere recitation of facts. It aims to provide a cohesive, in-depth understanding of the foundational science of Phe-Ala, from its rational synthesis to its functional implications in drug development and materials science. We will explore not just the "what" but the "why"—the causality behind methodological choices, the logic of analytical validation, and the molecular mechanisms that drive its biological and physicochemical behavior. This document is designed to be a self-validating resource, equipping researchers, scientists, and drug development professionals with the knowledge to confidently and effectively work with this versatile dipeptide.

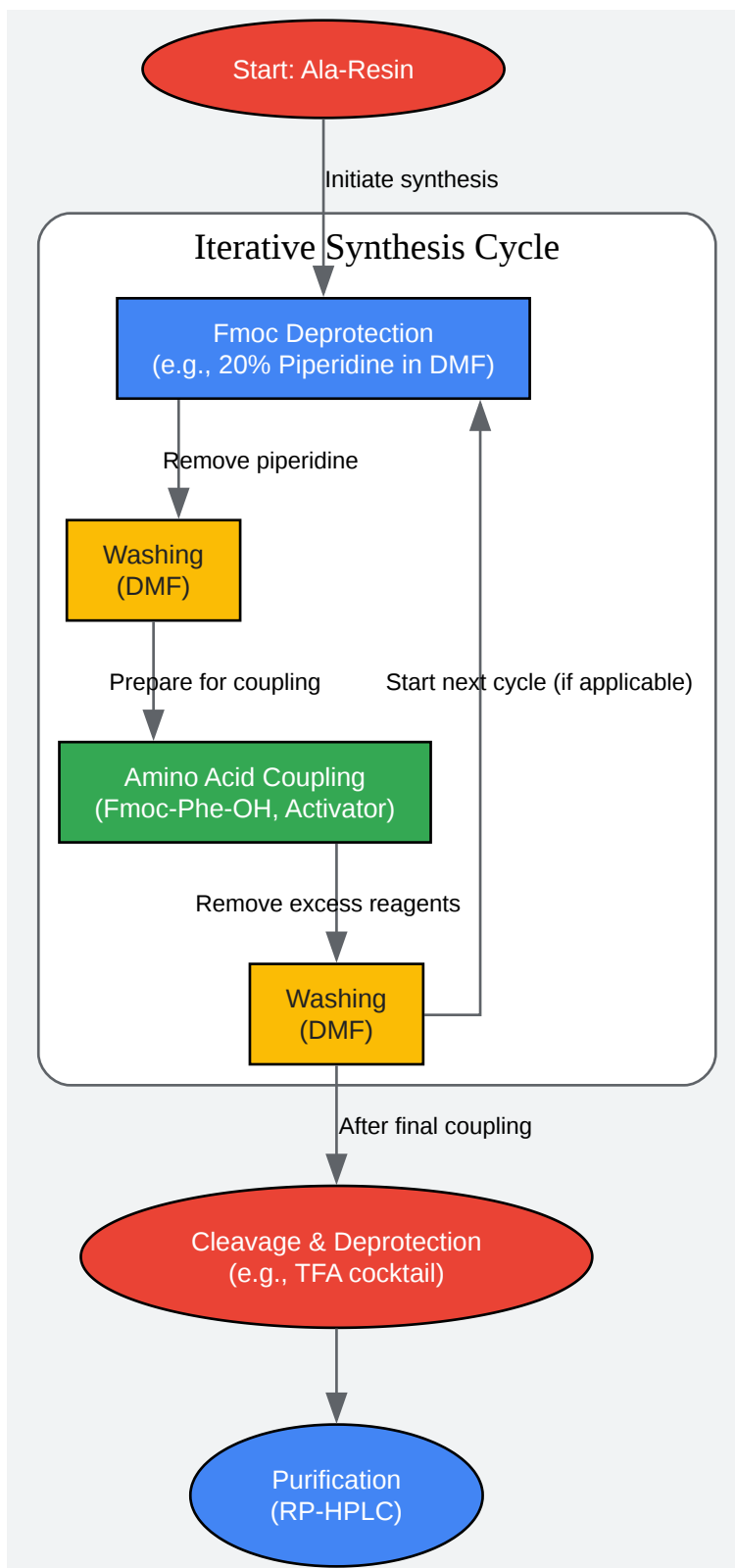
Chapter 1: Synthesis of Phenylalanyl-Alanine: A Tale of Two Methodologies

The creation of a specific peptide bond between Phenylalanine and Alanine is not a trivial matter of mixing the two amino acids. To prevent a chaotic polymerization yielding a mixture of Phe-Phe, Ala-Ala, Ala-Phe, and Phe-Ala, a strategic approach using protecting groups is mandatory.^{[3][4]} The core principle is to block the reactive amino group of one amino acid and the reactive carboxyl group of the other, ensuring the formation of a single, desired peptide bond. The two dominant strategies in modern peptide chemistry are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), each with distinct advantages.^[5]

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the most common and efficient method for routine peptide synthesis, prized for its ability to handle excess reagents to drive reactions to completion and for its simplified purification process, where by-products are simply washed away from the resin-bound peptide.^{[5][6]} The general workflow involves anchoring the C-terminal amino acid (Alanine) to a solid support (resin) and sequentially adding the N-terminal amino acid (Phenylalanine).

The workflow for SPPS can be visualized as a cyclical process, as illustrated below.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc-Based SPPS of H-Phe-Ala-OH

This protocol describes a standard manual synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a base-labile protecting group for the N-terminus.

- Resin Preparation:
 - Start with a pre-loaded Fmoc-Ala-Wang resin (0.5 mmol/g loading). Place 200 mg of the resin in a fritted reaction vessel.
 - Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. The rationale here is to open up the polymer matrix of the resin, making the reactive sites fully accessible for subsequent chemical steps.
- Fmoc Deprotection (Cycle 1):
 - Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes, drain, and repeat with a fresh 5 mL of 20% piperidine in DMF for 10 minutes. This two-step deprotection ensures complete removal of the Fmoc group from the alanine, exposing its primary amine for coupling.
 - Wash the resin thoroughly with DMF (5 x 5 mL) to completely remove residual piperidine, which would otherwise neutralize the incoming activated amino acid.
- Coupling of Phenylalanine:
 - In a separate vial, pre-activate Fmoc-Phe-OH. Dissolve Fmoc-Phe-OH (3 equivalents to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to sit for 2 minutes. This creates a highly reactive ester, primed for efficient aminolysis.
 - Drain the DMF from the deprotected resin and add the activated Fmoc-Phe-OH solution.
 - Agitate the reaction vessel for 2 hours at room temperature.
 - To ensure the reaction has gone to completion (a self-validating step), perform a Kaiser (ninhydrin) test.^[7] A small sample of resin beads will remain colorless or turn yellow if the

coupling is complete (no free primary amines). If the beads turn blue, the coupling is incomplete and should be repeated.

- Final Wash and Cleavage:
 - After a negative Kaiser test, wash the resin with DMF (3 x 5 mL) followed by dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
 - Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during the cleavage of side-chain protecting groups, preventing side reactions.
 - Add the cleavage cocktail to the resin and agitate for 2 hours.
 - Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS, also known as solution-phase synthesis, is the classical method where reactions occur entirely in solution.^[8] While often more labor-intensive due to the need for purification after each step, it is highly scalable and can be more cost-effective for large-scale production of short peptides like Phe-Ala.^{[5][8][9]} The strategy still relies on protecting groups, such as Boc (tert-butyloxycarbonyl) for the N-terminus and a methyl or benzyl ester for the C-terminus.^[4]

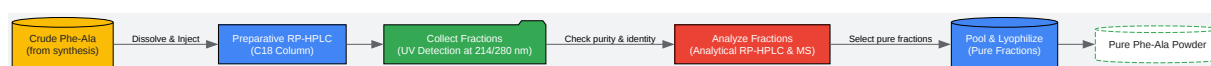
Chapter 2: Purification and Characterization: Ensuring Identity and Purity

A synthesized peptide is never pure. The crude product contains deletion sequences, by-products from side reactions, and residual chemicals from the synthesis and cleavage steps.^[10] Therefore, rigorous purification and characterization are non-negotiable for any scientific application.

Purification by Reversed-Phase HPLC (RP-HPLC)

The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12] The principle of separation is hydrophobicity.[13] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (a gradient of water and acetonitrile, usually with 0.1% TFA). Peptides are retained on the column through hydrophobic interactions; more hydrophobic peptides are retained longer.[13]

Workflow: Purification and Analysis



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Caption: Workflow for the purification and validation of Phe-Ala.

Protocol: RP-HPLC Purification of Crude Phe-Ala

- Sample Preparation: Dissolve the crude Phe-Ala pellet in a minimal amount of the initial mobile phase (e.g., 5% Acetonitrile / 95% Water / 0.1% TFA). Filter through a 0.45 μm syringe filter to remove particulates.
- Chromatography:
 - Column: Preparative C18 column (e.g., 19 x 100 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% TFA in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
 - Gradient: A typical gradient would be 5-65% B over 30 minutes. This gradual increase in the organic solvent (acetonitrile) concentration is key to eluting compounds based on their hydrophobicity.
 - Detection: Monitor the column effluent using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for the phenylalanine aromatic ring).

- Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.
- Analysis: Analyze a small aliquot of each collected fraction using analytical RP-HPLC and Mass Spectrometry to confirm purity and verify the correct molecular weight.

Characterization by Mass Spectrometry (MS) and NMR

- Mass Spectrometry (MS): This is an indispensable tool for confirming the molecular identity of the synthesized peptide. Electrospray Ionization (ESI) is commonly used to generate ions of the peptide. The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of Phe-Ala (236.27 g/mol) as $[M+H]^+$ at m/z 237.28.^[14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation, 1H and ^{13}C NMR can be employed. This technique provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.

Chapter 3: Physicochemical and Biological Properties

Understanding the inherent properties of Phe-Ala is crucial for its application. Its structure dictates its behavior in both chemical and biological systems.

Physicochemical Properties

The combination of an aromatic ring and a peptide backbone results in a molecule with moderate hydrophobicity and specific structural characteristics.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₃	[1]
Molecular Weight	236.27 g/mol	[14]
Appearance	White crystalline powder	[15]
Solubility	Sparingly soluble in water	[16]
Structure	Forms a dihydrate crystal with hydrophobic columns and a 3D hydrogen-bond network.	[15]

The tendency of the phenylalanine residues to engage in π - π stacking and hydrophobic interactions is a driving force behind the self-assembly of Phe-Ala and related peptides into higher-order structures like fibrils and hydrogels.[17][18]

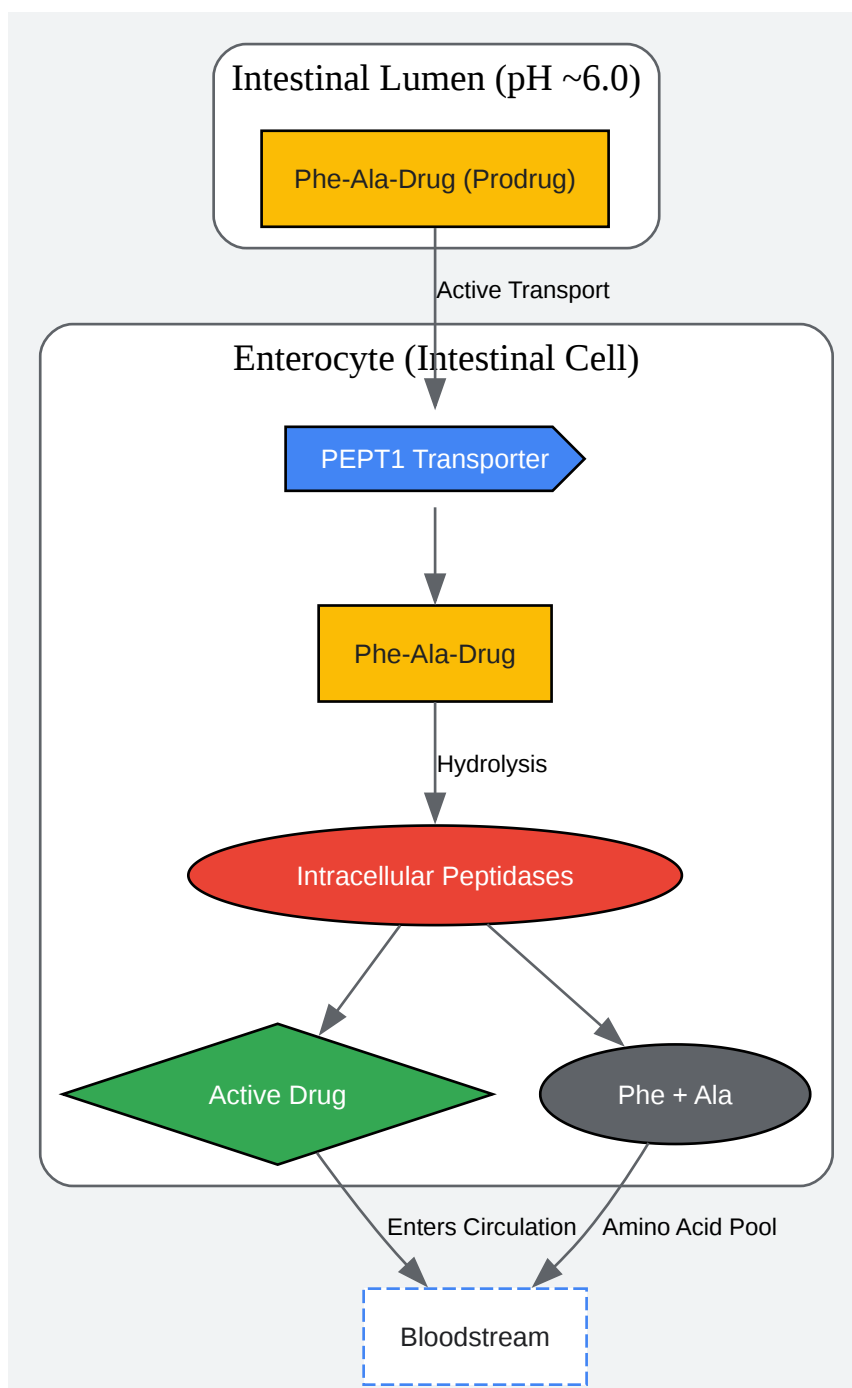
Biological Activity and Applications

While a simple dipeptide, Phe-Ala is more than just a metabolic intermediate.[1] Its unique properties make it a subject of significant interest in drug development.

- **Probe for PEPT1 Transporter:** One of the most significant roles of Phe-Ala in research is its interaction with the peptide transporter 1 (PEPT1). PEPT1 is a proton-coupled transporter in the intestinal brush border membrane responsible for the absorption of di- and tripeptides. A metabolically stabilized analog of Phe-Ala (Phe- Ψ -Ala) has been successfully used as a high-affinity, non-radioactive probe to study PEPT1 function and to predict drug-drug interactions mediated by this transporter.[19] This is a prime example of using a simple dipeptide structure to investigate a complex biological transport mechanism.
- **Prodrug and Drug Delivery:** The ability of dipeptides to be actively transported by PEPT1 makes them excellent candidates for prodrug strategies. An otherwise poorly absorbed drug can be chemically linked to a dipeptide moiety like Phe-Ala, hitching a ride on the PEPT1 transporter to improve its oral bioavailability. Once inside the cell, the peptide bond can be cleaved by intracellular peptidases to release the active drug.[20]

- Anticancer Research: Recent studies have explored derivatives of natural products containing dipeptide structures. A novel L-Phenylalanine dipeptide derivative (HXL131) was shown to inhibit the growth and metastasis of prostate cancer cells by targeting specific signaling pathways, including DUSP1.[21] This highlights the potential for using the Phe-Ala scaffold as a starting point for developing new therapeutic agents.

Signaling Pathway: Dipeptide Prodrug Transport and Activation



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Caption: Mechanism of PEPT1-mediated transport of a Phe-Ala prodrug.

Chapter 4: Pharmacokinetics and Metabolism

The fate of Phe-Ala in a biological system is governed by its susceptibility to enzymatic degradation and its route of elimination. Unmodified therapeutic peptides often have very short plasma half-lives due to extensive proteolytic cleavage by peptidases found throughout the body.[20] When administered, Phe-Ala is rapidly hydrolyzed into its constituent amino acids, Phenylalanine and Alanine, which then enter the endogenous amino acid pool.[22] Elimination of small peptides is also heavily influenced by the kidneys, where they are typically filtered by the glomerulus and subsequently metabolized.[23] The inherent instability of the peptide bond is a critical factor that must be addressed, for instance by chemical modification, when designing Phe-Ala based therapeutics with extended in vivo activity.[19][24]

Conclusion

The phenylalanyl-alanine dipeptide, in its elegant simplicity, serves as a powerful tool and a foundational building block in modern chemical and biological research. From the controlled, strategic assembly via SPPS to its purification and validation through HPLC and MS, the journey of creating pure Phe-Ala is a testament to the precision of peptide science. Its utility as a probe for the PEPT1 transporter has illuminated key aspects of nutrient and drug absorption, while its potential as a scaffold for anticancer agents and a component in self-assembling nanomaterials continues to drive innovation. For the researcher, a thorough understanding of the principles laid out in this guide—the logic of synthesis, the necessity of rigorous validation, and the interplay of structure and function—is paramount to unlocking the full potential of this remarkable dipeptide.

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